7Beta-Tibolone
Overview
Description
7Beta-Tibolone is a synthetic steroid hormone that exhibits estrogenic, androgenic, and progestogenic properties. It is primarily used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes and to prevent osteoporosis . The compound is structurally related to norethynodrel and is known for its tissue-specific effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Beta-Tibolone involves multiple steps, starting from basic steroidal precursors. The key steps include hydroxylation, methylation, and isomerization reactions. The process typically involves the use of reagents such as lithium aluminum hydride for reduction and palladium on carbon for hydrogenation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization from solvents like acetone and toluene to obtain the desired polymorphic forms .
Chemical Reactions Analysis
Types of Reactions: 7Beta-Tibolone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include 3 alpha- and 3 beta-hydroxy-tibolone, which exhibit estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects .
Scientific Research Applications
7Beta-Tibolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7Beta-Tibolone is tissue-specific. Upon ingestion, it is rapidly converted into three active metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, and the Delta(4)-isomer . These metabolites bind to estrogen, progesterone, and androgen receptors, exerting estrogenic, progestogenic, and androgenic effects, respectively . This selective activity allows it to alleviate menopausal symptoms without stimulating the endometrial tissues .
Comparison with Similar Compounds
Norethynodrel: A progestin structurally related to 7Beta-Tibolone.
Tibolone: The parent compound of this compound, with similar pharmacological properties.
Uniqueness: this compound is unique due to its tissue-specific activity and the ability to exert multiple hormonal effects through its metabolites. This makes it a versatile compound in hormone replacement therapy, offering benefits without the associated risks of endometrial stimulation .
Properties
IUPAC Name |
(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17+,18-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGZWOAQTVYBX-QXMGKFHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587886 | |
Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32297-45-3 | |
Record name | (17alpha)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7BETA, 17ALPHA)-17-HYDROXY-7-METHYL-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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